Cas no 85-56-3 (2-(4’-Chlorobenzoyl)benzoic Acid)

2-(4’-Chlorobenzoyl)benzoic Acid structure
85-56-3 structure
Nome do Produto:2-(4’-Chlorobenzoyl)benzoic Acid
N.o CAS:85-56-3
MF:C14H9ClO3
MW:260.672463178635
MDL:MFCD00002474
CID:34352
PubChem ID:66564

2-(4’-Chlorobenzoyl)benzoic Acid Propriedades químicas e físicas

Nomes e Identificadores

    • 2-(4-Chlorobenzoyl)benzoic acid
    • 4-Chlorobenzophenone-2-carboxylic acid
    • 2-Carboxy-4-chlorobenzophenone
    • 2-(4-chlorobenzoyl)-benzoic acid
    • 4'-Chlorobenzophenone-2-carboxylic acid
    • CBB
    • 2-(4’-Chlorobenzoyl)benzoic Acid
    • p-Chlorobenzoylbenzoic acid
    • 4'-Chlorobenzophenone-2-carboxylic acid; CBB; CBBA
    • Benzoic acid, 2-(4-chlorobenzoyl)-
    • o-(p-Chlorobenzoyl)benzoic acid
    • 2-(4'-chlorobenzoyl)benzoic acid
    • 2-(p-Chlorobenzoyl)benzoic acid
    • o-(4-Chlorobenzoyl)benzoic acid
    • 3U7W4YOY3R
    • YWECCEXWKFHHQJ-UHFFFAOYSA-N
    • 2-(4-Chloro-benzoyl)-benzoic acid
    • Benzoic acid, o-(p-chlorobenzoyl)-
    • 2-[(4-chlorophenyl)carbonyl]benzoic acid
    • PubChem18788
    • 4-
    • Oprea1_123398
    • NSC 7825
    • BBL010294
    • 4-Chlorobenzoylbenzoic acid
    • W-104078
    • UNII-3U7W4YOY3R
    • CHEMBL81936
    • A841364
    • EINECS 201-615-9
    • Z104473452
    • HMS2770E11
    • CS-W009453
    • AS-17258
    • o-(4-chlorobenzoyl)-benzoic acid
    • SMR000413365
    • MLS000776970
    • 2-(4-chlorobenzoyl) benzoic acid
    • AC-10729
    • 85-56-3
    • LS-36404
    • AMY38296
    • 60839-51-2
    • Q27258040
    • 2-(4-chlorbenzoyl)benzoesyre
    • AKOS000119017
    • FT-0608605
    • 1-carboxy-2-(4-chlorophenylcarbonyl)benzene
    • 0-(p-chlorobenzoyl)benzoic acid
    • SY007527
    • NCGC00246436-01
    • NIOSH/DG4976790
    • DTXSID1058927
    • 2-(p-chlorobenzoyl) benzoic acid
    • BDBM50129030
    • 2-(4-Chlorobenzoyl)benzoic acid, 98%
    • AC1414
    • MFCD00002474
    • NSC-7825
    • Benzoic acid, (4-chlorobenzoyl)-
    • DG49767900
    • EN300-19298
    • 4-CHLOROBENZOPHENONE-2'-CARBOXYLIC ACID
    • NSC7825
    • SCHEMBL1247787
    • 2-(4/'-Chlorobenzoyl)benzoic acid
    • AI3-15224
    • STK366819
    • 2-(4-Chlorobenzoyl)benzoic acid (ACI)
    • Benzoic acid, o-(p-chlorobenzoyl)- (6CI, 7CI, 8CI)
    • 2-(4′-Chlorobenzoyl)benzoic acid
    • 4-Chlorobenzophenone-2′-carboxylic acid
    • 2-(4-Chlorobenzoyl)benzoic acid,99%
    • AH-034/32851040
    • NS00038980
    • 2-(4-Chlorobenzoyl)benzoicAcid
    • MDL: MFCD00002474
    • Inchi: 1S/C14H9ClO3/c15-10-7-5-9(6-8-10)13(16)11-3-1-2-4-12(11)14(17)18/h1-8H,(H,17,18)
    • Chave InChI: YWECCEXWKFHHQJ-UHFFFAOYSA-N
    • SMILES: O=C(C1C(C(C2C=CC(Cl)=CC=2)=O)=CC=CC=1)O
    • BRN: 649894

Propriedades Computadas

  • Massa Exacta: 260.02400
  • Massa monoisotópica: 260.024
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 1
  • Contagem de aceitadores de ligações de hidrogénio: 3
  • Contagem de Átomos Pesados: 18
  • Contagem de Ligações Rotativas: 3
  • Complexidade: 321
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 3.1
  • Superfície polar topológica: 54.4
  • Contagem de Tautomeros: nothing
  • Carga de Superfície: 0

Propriedades Experimentais

  • Cor/Forma: crystallization
  • Densidade: 1.357
  • Ponto de Fusão: 148.0 to 152.0 deg-C
  • Ponto de ebulição: 470.8 °C at 760 mmHg
  • Ponto de Flash: 238.5℃
  • Índice de Refracção: 1.624
  • PH: 3 (1g/l, H2O, 20℃)
  • Solubilidade: 0.28g/l
  • PSA: 54.37000
  • LogP: 3.26920
  • Solubilidade: Soluble in benzene, ether and ethanol.

2-(4’-Chlorobenzoyl)benzoic Acid Informações de segurança

2-(4’-Chlorobenzoyl)benzoic Acid Dados aduaneiros

  • Dados aduaneiros:

    China Customs Code:

    2918300090

    Overview:

    2918300090 Other aldehydes or ketones without other oxy carboxylic acids(Including anhydrides\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2918300090 other carboxylic acids with aldehyde or ketone function but without other oxygen function, their anhydrides, halides, peroxides, peroxyacids and their derivatives.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%

2-(4’-Chlorobenzoyl)benzoic Acid Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
Fluorochem
215727-100g
2-(4-Chlorobenzoyl)benzoic acid
85-56-3 95%
100g
£25.00 2022-03-01
eNovation Chemicals LLC
D387970-500g
2-(4-Chlorobenzoyl)benzoic acid
85-56-3 97%
500g
$200 2024-05-24
Chemenu
CM160640-1000g
2-(4-Chlorobenzoyl)benzoic acid
85-56-3 95+%
1000g
$153 2021-06-16
Apollo Scientific
OR5178-500g
2-(4-Chlorobenzoyl)benzoic acid
85-56-3 98+%
500g
£50.00 2025-02-20
TRC
C364555-10g
2-(4’-Chlorobenzoyl)benzoic Acid
85-56-3
10g
$ 75.00 2023-09-08
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
C134046-100g
2-(4’-Chlorobenzoyl)benzoic Acid
85-56-3 ≥98.0%(GC)
100g
¥94.90 2023-09-03
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1044932-2.5kg
2-(4-Chlorobenzoyl)benzoic acid
85-56-3 98%
2.5kg
¥1864 2023-04-13
Enamine
EN300-19298-0.5g
2-(4-chlorobenzoyl)benzoic acid
85-56-3 95.0%
0.5g
$21.0 2025-03-21
Fluorochem
215727-25g
2-(4-Chlorobenzoyl)benzoic acid
85-56-3 95%
25g
£10.00 2022-03-01
SHANG HAI XIAN DING Biotechnology Co., Ltd.
C1074-500g
2-(4’-Chlorobenzoyl)benzoic Acid
85-56-3 98.0%(GC&T)
500g
¥320.0 2022-05-30

2-(4’-Chlorobenzoyl)benzoic Acid Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: Aluminum chloride Solvents: Chlorobenzene
Referência
Acid azides: part V - Lewis acid- and base-catalyzed decompositions of azides
Fahmy, A. F.; et al, Indian Journal of Chemistry, 1977, (3), 252-4

Método de produção 2

Condições de reacção
1.1 Catalysts: 1-Butyl-3-methylimidazolium tetrachloroaluminate ;  4 h, 60 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
Referência
An alternative route to syntheses of aryl keto acids in a chloroaluminate ionic liquid
Mohile, Swapnil S.; et al, Journal of Chemical Research, 2003, (10), 650-651

Método de produção 3

Condições de reacção
1.1 Reagents: Aluminum chloride Solvents: Nitrobenzene ;  rt
Referência
Further optimization of the M5 NAM MLPCN probe ML375: Tactics and challenges
Kurata, Haruto; et al, Bioorganic & Medicinal Chemistry Letters, 2015, 25(3), 690-694

Método de produção 4

Condições de reacção
1.1 Solvents: Tetrahydrofuran ;  0 °C; 3 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
Referência
Visible light-mediated hydrogen atom transfer and proton transfer for the conversion of (2-vinylaryl)methanol derivatives to aryl aldehydes or aryl ketones
Yan, Jun; et al, Organic Chemistry Frontiers, 2023, 10(23), 5876-5885

Método de produção 5

Condições de reacção
Referência
Acid azides. IV. Acid catalyzed double route decomposition of acid azides in polyphosphoric/carboxylic acid mixture
Fahmy, A. F. M.; et al, Egyptian Journal of Chemistry, 1979, 19(6), 937-44

Método de produção 6

Condições de reacção
1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ;  4 h, rt
1.2 Reagents: Potassium carbonate Solvents: Ethyl acetate ,  Water ;  rt → 0 °C; 0 °C; 4 h, 0 °C
2.1 Reagents: tert-Butyl hydroperoxide ,  Boron trifluoride etherate Catalysts: Palladium diacetate Solvents: Dimethyl sulfoxide ,  1,4-Dioxane ;  5 h, 130 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ;  6 h, 100 °C
Referência
Synthesis of biaryl imino/keto carboxylic acids via aryl amide directed C-H activation reaction
Zhang, Nana; et al, Chemical Communications (Cambridge, 2013, 49(82), 9464-9466

Método de produção 7

Condições de reacção
1.1 Solvents: Tetrahydrofuran ;  -65 °C → 0 °C
Referência
Further optimization of the M5 NAM MLPCN probe ML375: Tactics and challenges
Kurata, Haruto; et al, Bioorganic & Medicinal Chemistry Letters, 2015, 25(3), 690-694

Método de produção 8

Condições de reacção
Referência
o-Benzoylbenzoic acid synthesis by condensation of o-lithioaryloxazolines with acid chlorides. Preparation of a potential intermediate for anthracycline synthesis
Edgar, Kevin J.; et al, Journal of Organic Chemistry, 1982, 47(8), 1585-7

Método de produção 9

Condições de reacção
1.1 Reagents: Potassium dichromate
Referência
Reduction of 1-oxo-4-aryl-2,3-benzoxazines by complex metal hydrides
Pavlova, L. A.; et al, Zhurnal Organicheskoi Khimii, 1979, 15(11), 2405-7

Método de produção 10

Condições de reacção
1.1 Reagents: Silver carbonate Catalysts: Palladium trifluoroacetate Solvents: 1,2-Dimethoxyethane ;  24 h, 150 °C
Referência
Palladium-Catalyzed Chemoselective Decarboxylative Ortho Acylation of Benzoic Acids with α-Oxocarboxylic Acids
Miao, Jinmin; et al, Organic Letters, 2013, 15(12), 2930-2933

Método de produção 11

Condições de reacção
1.1 Reagents: tert-Butyl hydroperoxide ,  Boron trifluoride etherate Catalysts: Palladium diacetate Solvents: Dimethyl sulfoxide ,  1,4-Dioxane ;  5 h, 130 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  6 h, 100 °C
Referência
Synthesis of biaryl imino/keto carboxylic acids via aryl amide directed C-H activation reaction
Zhang, Nana; et al, Chemical Communications (Cambridge, 2013, 49(82), 9464-9466

Método de produção 12

Condições de reacção
1.1 Reagents: Water Solvents: Water
Referência
Aspects of tautomerism. Part XI. Substituent effects on solvolysis of o-benzoylbenzoic acid chloride derivatives
Bhatt, M. Vivekananda; et al, Indian Journal of Chemistry, 1980, (6), 487-91

Método de produção 13

Condições de reacção
1.1 Reagents: Sodium chloride Catalysts: Aluminum chloride Solvents: Chlorobenzene
Referência
Preparation of 2-benzoylbenzoic acids
, Germany, , ,

Método de produção 14

Condições de reacção
1.1 Catalysts: Bis(acetylacetonato)nickel Solvents: Tetrahydrofuran ;  rt
1.2 Reagents: Sodium hydroxide Solvents: Ethanol ,  Tetrahydrofuran ,  Water ;  rt
Referência
Further optimization of the M5 NAM MLPCN probe ML375: Tactics and challenges
Kurata, Haruto; et al, Bioorganic & Medicinal Chemistry Letters, 2015, 25(3), 690-694

Método de produção 15

Condições de reacção
1.1 Catalysts: Aluminum chloride ,  1H-Imidazolium, 3-butyl-1-ethyl-, bromide (1:1) ;  20 - 30 min, 60 °C
Referência
Ultrasound-promoted Friedel-Crafts acylation of arenes and cyclic anhydrides catalyzed by ionic liquid of [bmim]Br/AlCl3
Fekri, Leila Zare; et al, Russian Journal of General Chemistry, 2014, 84(9), 1825-1829

Método de produção 16

Condições de reacção
1.1 Catalysts: Copper bromide (CuBr) Solvents: Tetrahydrofuran ;  rt → -20 °C; 1 h, -20 °C; overnight, -20 °C; -20 °C → rt
1.2 Reagents: Water
Referência
Visible Light Photocatalytic Radical Addition/Cyclization Reaction of o-Vinyl-N-Alkoxybenzamides for Synthesis of CF3-Containing Iminoisobenzofurans
Liu, Zhi-Cheng; et al, Advanced Synthesis & Catalysis, 2018, 360(11), 2087-2092

2-(4’-Chlorobenzoyl)benzoic Acid Raw materials

2-(4’-Chlorobenzoyl)benzoic Acid Preparation Products

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